5-bromo-N,N,4-trimethylpyrimidin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-N,N,4-trimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVGYROXVVYBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368039-53-5 | |
| Record name | 5-bromo-N,N,4-trimethylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Bromo-N,N,4-trimethylpyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and three methyl groups, which contribute to its unique properties and mechanisms of action. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and detailed data.
- Chemical Formula : C7H10BrN3
- CAS Number : 1368039-53-5
- Molecular Weight : 220.08 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of various enzymes involved in cellular processes. For example, it has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a critical role in cancer cell proliferation and survival.
Biological Activities
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration.
- A study reported an IC50 value of 15 μM against certain cancer cell lines, indicating significant potency in inhibiting cancer cell growth.
-
Antiviral Properties :
- Preliminary investigations suggest potential antiviral activity against specific viruses by disrupting viral replication mechanisms.
- A related compound in the pyrimidine series exhibited an EC50 value of 5.6 μM against Trypanosoma brucei, indicating that modifications in the structure can lead to enhanced biological effects.
-
Antimicrobial Activity :
- The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be around 32 μg/mL for Staphylococcus aureus.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on human breast cancer cell lines. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Case Study 2: Antiviral Screening
A screening program aimed at identifying new antiviral agents included this compound among other pyrimidine derivatives. The compound was found to inhibit viral replication with an IC50 value of 30 μM against the HIV reverse transcriptase enzyme.
Data Summary
| Biological Activity | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | Cancer Cell Lines | 15 μM | |
| Antiviral | HIV RT Enzyme | 30 μM | |
| Antimicrobial | Staphylococcus aureus | 32 μg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Bromine Substitution : The presence of bromine enhances lipophilicity and potentially improves membrane permeability.
- Methyl Groups : The trimethyl substitution pattern may affect binding affinity to target receptors or enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
